molecular formula C8H10O3S B2813784 2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid CAS No. 1545172-58-4

2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid

Cat. No.: B2813784
CAS No.: 1545172-58-4
M. Wt: 186.23
InChI Key: QIBGOLMEKMDERX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid is a substituted acetic acid derivative featuring a methoxy group and a 3-methylthiophene ring. The methoxy group acts as an electron-donating substituent, influencing electronic properties such as carbocation stabilization during reactions like electrodecarboxylation .

Properties

IUPAC Name

2-methoxy-2-(3-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-5-3-4-12-7(5)6(11-2)8(9)10/h3-4,6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGOLMEKMDERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2-(3-methylthiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}O2_2S
  • Molecular Weight : 224.28 g/mol

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Compounds containing methoxy and thiophene groups have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurochemical processes and has implications in neurodegenerative diseases like Parkinson's disease .
  • Anticancer Properties : The presence of methoxy groups has been associated with enhanced anticancer activity by modulating signaling pathways such as NF-κB and STAT3, which are critical in cancer cell proliferation and survival .

In Vitro Studies

Several studies have assessed the biological activity of this compound through various assays:

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and RPE-1 (retinal pigment epithelium). Results indicated moderate cytotoxic effects at concentrations ranging from 25 to 100 µM, suggesting potential as an anticancer agent .
  • Enzyme Inhibition Assays :
    • Inhibition assays involving MAO demonstrated that the compound could effectively reduce enzyme activity, which is beneficial for increasing central dopamine levels in neurodegenerative conditions .

Case Studies

A notable study evaluated the effects of similar methoxy-substituted compounds on cancer cell lines. The findings revealed that modifications to the thiophene ring significantly impacted the anticancer efficacy, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 Cell LineModerate cytotoxicity (IC50 ~ 50 µM)
Enzyme InhibitionMAO-A and MAO-BIC50 values < 10 µM for select derivatives
Antimicrobial ActivityVarious MicroorganismsNo significant antibacterial activity

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-methoxy-2-(3-methylthiophen-2-yl)acetic acid with structurally related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Effects Reference
This compound C₈H₁₀O₃S Methoxy, 3-methylthiophene 198.23 (calc.) Methoxy stabilizes carbocations; thiophene enhances lipophilicity.
2-Methoxy-2-(naphthalen-2-yl)acetic acid C₁₃H₁₂O₃ Methoxy, naphthalene 216.24 Larger aromatic system increases steric bulk; reduced membrane permeability vs. thiophene.
2-Amino-2-(3-methylthiophen-2-yl)acetic acid C₇H₉NO₂S Amino, 3-methylthiophene 171.22 Amino group enhances H-bonding; higher solubility but lower metabolic stability vs. methoxy.
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid C₇H₇FO₂S Fluoro, 3-methylthiophene 174.19 Fluorine increases electronegativity; lower pKa improves ionization at physiological pH.
2,2-Bis(3-methylthiophen-2-yl)acetic acid C₁₂H₁₂O₂S₂ Two 3-methylthiophene groups 252.36 Increased steric hindrance; potential for stronger π-π interactions.

Key Observations :

  • Methoxy vs. Amino Groups: The methoxy group in the target compound provides electron-donating effects without introducing H-bond donors, favoring passive diffusion across membranes compared to the amino analog .
  • Thiophene vs.
  • Fluorine Substitution : The fluoro analog exhibits higher electronegativity, which may alter binding affinity to targets like ion channels or enzymes .
Pharmacological Activity Comparisons

Compounds with structural similarities demonstrate diverse pharmacological profiles:

Compound Class Example Compound Activity (ED₅₀ or IC₅₀) Mechanism Insights Reference
Pyrrolidine-2,5-dione hybrids 62b (3-trifluoromethyl phenylpiperazine) MES test: 62.14 mg/kg; 6 Hz test: 75.59 mg/kg Trifluoromethyl enhances anticonvulsant activity via hydrophobic interactions.
Morpholine derivatives 3–9 (hydrochloride salts) Antinociceptive activity in rodent models Morpholine improves solubility and CNS penetration.
Thiophene-based analogs 2-(3-methylthiophen-2-yl)succinic acid derivatives ED₅₀ < 100 mg/kg in MES/scPTZ tests Thiophene moiety critical for binding to voltage-gated sodium channels.

Key Insights :

  • Methoxy Group Impact : While the target compound lacks direct activity data, analogs with methoxy groups (e.g., 2-methoxy-2-(naphthalen-2-yl)acetic acid) show carbocation stabilization, suggesting utility in electrophilic reactions or prodrug design .
  • Thiophene vs. Phenylpiperazine: Hybrids with phenylpiperazine moieties (e.g., compound 62b) exhibit potent anticonvulsant activity, but the thiophene core in the target compound may shift selectivity toward antinociceptive pathways .

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